molecular formula C16H20N2 B12692817 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline CAS No. 93778-06-4

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline

Cat. No.: B12692817
CAS No.: 93778-06-4
M. Wt: 240.34 g/mol
InChI Key: QAFCDBUOXXLIEE-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized via the reduction of a Schiff base formed from the reaction of 2-ethyl-6-methylaniline with 2-aminobenzaldehyde. The reduction can be carried out using sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Similar structure but with a methoxy group.

    2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a phenol group instead of an aniline group.

Uniqueness

4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and ethyl groups makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

93778-06-4

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline

InChI

InChI=1S/C16H20N2/c1-3-13-9-12(8-11(2)16(13)18)10-14-6-4-5-7-15(14)17/h4-9H,3,10,17-18H2,1-2H3

InChI Key

QAFCDBUOXXLIEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC=CC=C2N)C)N

Origin of Product

United States

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